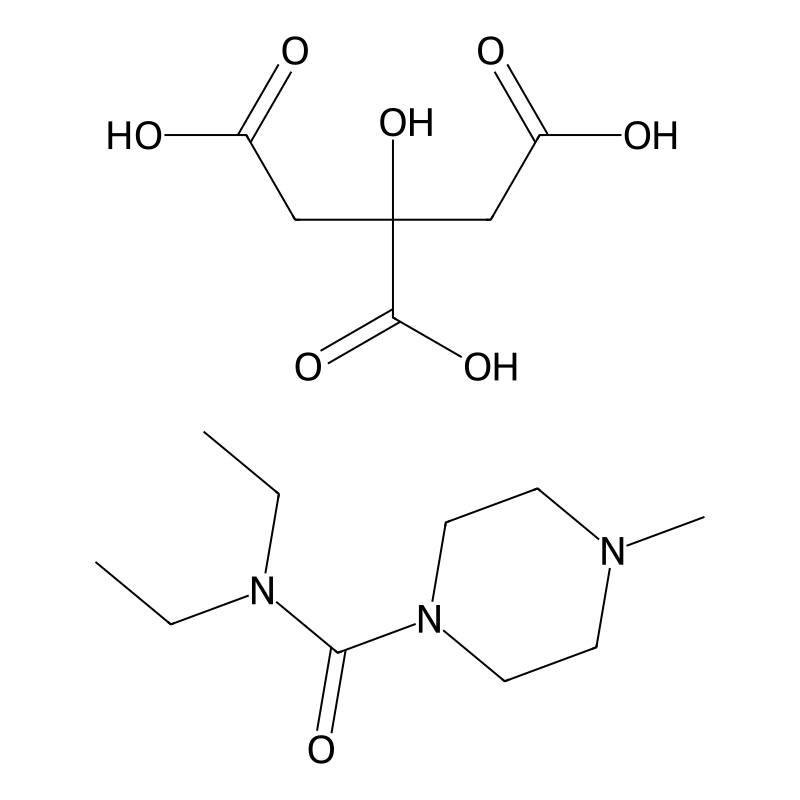

Diethylcarbamazine citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in hot alcohol

Sparingly sol in cold alcohol

Practically insoluble in acetone, benzene, chloroform and ethe

Synonyms

Canonical SMILES

Diethylcarbamazine citrate mechanism of action SLO-1 potassium channel

From TRP Channel Activation to SLO-1 Potentiation

DEC's primary direct action on filarial parasites is the activation of specific TRP channels in the somatic muscle cell membrane. The signaling cascade is as follows:

DEC activates TRP channels, leading to SLO-1 activation and paralysis.

- TRP Channel Activation: DEC acts as an agonist, opening TRP channels (particularly the TRPC-like channel TRP-2, with contributions from TRPM-like channels GON-2 and CED-11) [1] [2]. These are non-selective cation channels.

- Calcium Influx: The opening of these channels allows an inward current of cations, including Calcium (Ca²⁺), into the muscle cell [3] [1].

- SLO-1 Channel Activation: The increased intracellular Ca²⁺ concentration acts as a second messenger, binding to and activating the SLO-1 potassium channel [4] [1]. This leads to a large outward flow of potassium ions (K⁺).

- Physiological Outcome: The K⁺ efflux causes hyperpolarization of the muscle cell membrane, leading to a temporary spastic paralysis of the parasite, which inhibits its motility [1].

Experimental Evidence & Protocols

The proposed mechanism is supported by several lines of direct experimental evidence.

Electrophysiology to Measure Muscle Currents

This protocol is used to directly measure the ion currents across the muscle cell membrane in response to DEC.

- Preparation: Somatic muscle cells are exposed from adult female Brugia malayi or Ascaris suum by dissecting a "muscle flap" [4] [3].

- Recording: Using a two-electrode voltage-clamp or whole-cell patch-clamp technique, the muscle cell is held at a specific potential (e.g., -35 mV) and subjected to depolarizing steps [4].

- Drug Application: DEC is perfused onto the preparation while recording the resulting currents.

- Key Observations:

- DEC application increases a voltage-activated outward K+ current, identified as the SLO-1 current [4] [1].

- When K+ currents are blocked (e.g., with 4-aminopyridine), DEC elicits a concentration-dependent inward current carried by cations [1].

- This inward current is reversibly inhibited by TRP channel antagonists like SKF96365 (10 µM) and 2-APB (10 µM), confirming the involvement of TRP channels [1].

Calcium Imaging to Visualize Intracellular Signaling

This technique visualizes the changes in intracellular Ca²⁺ that are central to the mechanism.

Workflow for Ca²⁺ imaging to detect DEC-induced signaling.

- Dye Loading: Single muscle cells from B. malayi are injected with or loaded with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 (5 µM) or Fluo-3AM [3] [2].

- Visualization: The cells are viewed under a fluorescence microscope. An increase in intracellular Ca²⁺ concentration is directly proportional to an increase in fluorescence intensity [3].

- Key Observations:

- Application of 30 µM DEC triggers a rapid and significant increase in fluorescence, confirming a rise in intracellular Ca²⁺ [3].

- This signal is abolished or reduced in muscle cells where trp-2 has been knocked down via dsRNA, demonstrating the specific channel's critical role [3].

- The Ca²⁺ signal is potentiated when DEC is co-applied with the anthelmintic emodepside, explaining their synergistic effect on paralysis [3].

Molecular Techniques to Identify Key Channels

- RT-PCR: Used to detect the expression of TRP channel transcripts (e.g., trp-2, gon-2, ced-11) in whole worms and, more specifically, in single muscle cells [1].

- RNA Interference (RNAi): B. malayi worms are incubated with dsRNA targeting specific TRP channel genes. Knockdown of trp-2 significantly impairs the paralytic effect of DEC, confirming its functional importance [1].

- Heterologous Expression: The Brugia malayi trp-2b gene expressed in HEK293 cells confers sensitivity to DEC, causing a large Ca²⁺ signal upon application. This provides direct proof that TRP-2 is a molecular target of DEC [2].

Interaction with Emodepside and Therapeutic Implications

Emodepside is another anthelmintic whose primary identified target is the SLO-1 K⁺ channel [4]. The interaction between DEC and emodepside is strongly synergistic.

- Mechanism of Synergy: DEC increases intracellular Ca²⁺, which pre-activates and sensitizes the SLO-1 channel. When emodepside is applied, it produces a much larger physiological effect (K⁺ efflux, membrane hyperpolarization, and paralysis) than either drug alone [4] [3].

- Therapeutic Potential: This synergy suggests that a combination therapy of DEC and emodepside could be highly effective, potentially overcoming limitations of individual drugs and slowing the development of resistance [4].

Evolving Understanding of the Mechanism

The discovery of DEC's direct action on parasite TRP and SLO-1 channels represents a significant shift in understanding. The table below contrasts this with the older, host-mediated view.

| Aspect | Historical Consensus (Host-Mediated) | Recent Evidence (Direct Action) |

|---|---|---|

| Primary Target | Host immune system [1] | Parasite muscle TRP channels [3] [1] |

| Key Molecular Event | Sensitization of microfilariae to phagocytosis [5] [6] | Ca²⁺ influx through TRP-2, activating SLO-1 [3] |

| Temporal Dynamics | Slow, immune-dependent | Rapid (<30 seconds) [1] |

| Physiological Outcome | Clearance of microfilariae | Spastic paralysis of adult worms and microfilariae [1] |

References

- 1. Diethylcarbamazine activates TRP channels including ... [nature.com]

- 2. elicits calcium signals by... | Research Square Diethylcarbamazine [researchsquare.com]

- 3. Diethylcarbamazine elicits Ca2+ signals through TRP-2 ... [pmc.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine Increases Activation of Voltage- ... [pmc.ncbi.nlm.nih.gov]

- 5. : Uses, Interactions, Diethylcarbamazine Mechanism of Action [go.drugbank.com]

- 6. | Indications, Pharmacology... | MedEx Diethylcarbamazine Citrate [medex.com.bd]

mode of action of diethylcarbamazine on Brugia malayi microfilariae

Dual Mechanisms of Action

DEC's action is understood to operate through two primary, interconnected pathways:

- Direct Pharmacological Action on the Parasite: DEC directly targets and activates specific Transient Receptor Potential (TRP) channels in the parasite's muscle and intestinal cells [1] [2] [3]. This activation leads to an influx of calcium ions, causing spastic paralysis and disrupting cellular function.

- Immunological Mediation via the Host: DEC's efficacy in vivo is significantly enhanced by the host's immune system. It is known to interfere with the parasite's arachidonic acid metabolism and has been shown to require an intact inducible nitric oxide (iNOS) pathway in the host to clear microfilariae effectively [4].

Direct Action: TRP Channel Activation and Calcium Signaling

The direct effect of DEC on B. malayi is characterized by rapid muscle contraction and a temporary spastic paralysis.

Key Experimental Findings on Direct Action

The table below summarizes core experimental findings related to DEC's direct action on B. malayi.

| Experimental Model | Key Finding | Concentration/Dose | Proposed Molecular Target |

|---|---|---|---|

| Adult female B. malayi motility [2] | Rapid spastic paralysis (<30 sec); recovery after ~4 hours | IC₅₀: 4.4 ± 0.3 µM | TRP-2, GON-2, CED-11 channels |

| B. malayi muscle cells (Ca²⁺ imaging) [1] | Increase in intracellular Ca²⁺ | Activated by DEC; inhibited by SKF96365 | TRP-2 channel |

| B. malayi TRP-2b in HEK293 cells [5] | Increased frequency/intensity of Ca²⁺ signals | Activated by DEC; inhibited by SKF96365 | Heterologously expressed Bma-TRP-2b channel |

| B. malayi + Emodepside combination [1] [6] | Potentiated Ca²⁺ signals & enhanced paralysis | Co-application | DEC (via TRP-2) promotes Ca²⁺ entry, activating SLO-1 K⁺ channels (Emodepside target) |

| Ascaris suum intestine [3] | Increased intracellular Ca²⁺ | Activated by DEC; inhibited by 2-APB & SKF96365 | GON-2, CED-11, TRP-2 channels |

Experimental Protocols for Direct Action Studies

1. Adult Worm Motility Assay [2]

- Purpose: To quantify the paralytic effects of DEC on adult worms.

- Methodology: Adult female B. malayi are placed in culture plates with RPMI 1640 medium. Different concentrations of DEC are applied, and worm motility is recorded and analyzed using video tracking (e.g., Worminator system) [6]. Motility is assessed by parameters such as % inhibition of movement and duration of paralysis.

- RNAi Knockdown: To confirm the role of specific TRP channels, adult worms are incubated with double-stranded RNA targeting trp-2, gon-2, and ced-11 for 4 days before motility is assessed [2].

2. Intracellular Ca²⁺ Imaging in Muscle Cells [1]

- Purpose: To visualize DEC-induced Ca²⁺ flux in parasite muscle cells.

- Methodology:

- Dissection: Adult female B. malayi are dissected to create a "muscle flap" preparation, exposing the body wall muscle cells.

- Dye Loading: Single muscle cells are injected with the fluorescent Ca²⁺ indicator Fluo-4 using a patch pipette.

- Recording & Pharmacological Testing: Ca²⁺-dependent fluorescence is measured using microscopy. The preparation is perfused with DEC, and changes in fluorescence are recorded. Antagonists like SKF96365 can be applied to inhibit the response.

3. Heterologous Channel Expression in HEK293 Cells [5]

- Purpose: To confirm that DEC directly activates the B. malayi TRP-2b channel.

- Methodology: The gene for the Bma-trp-2b channel is transfected into Human Embryonic Kidney (HEK293) cells. Transfected cells are loaded with a Ca²⁺ indicator, and application of DEC is shown to elicit a significant Ca²⁺ influx, which is blocked by the TRPC antagonist SKF96365.

Host-Mediated Immune Mechanisms

While DEC has limited direct microfilaricidal activity in vitro, it is highly effective at clearing microfilariae from the bloodstream in vivo, a process dependent on the host immune system.

Key Experimental Findings on Host-Mediated Action

The table below summarizes key findings on the host-dependent mechanisms of DEC.

| Experimental Model | Key Finding | Impact on DEC Efficacy | Implicated Pathway |

|---|---|---|---|

| BALB/c mice [4] | Rapid reduction in circulating microfilariae (within 5 min); sequestration, not immediate killing | N/A | Suggests rapid immune-mediated clearance |

| BALB/c mice + Dexamethasone/Indomethacin [4] | Pre-treatment reduced DEC efficacy by ~90% and ~56%, respectively | Strongly impaired | Arachidonic acid / Cyclooxygenase (COX) pathway |

| iNOS-/- knockout mice [4] | DEC showed no activity against microfilariae | Completely abolished | Inducible Nitric Oxide Synthase (iNOS) pathway |

| Western Blot (Peritoneal cells) [4] | DEC treatment reduced COX-1 protein levels | Modified host environment | Cyclooxygenase-1 (COX-1) |

Experimental Protocols for Host-Mediated Studies

1. In Vivo Microfilarial Clearance in Mice [4]

- Purpose: To study the role of specific host immune pathways in DEC's action.

- Methodology:

- Infection Model: BALB/c mice are intravenously injected with B. malayi microfilariae.

- Drug & Inhibitor Administration: Mice are pre-treated with immune modulators 30 minutes before oral DEC administration. Common inhibitors include:

- Dexamethasone: A broad anti-inflammatory steroid.

- Indomethacin: A cyclooxygenase (COX) inhibitor.

- Parasitaemia Measurement: Blood samples are taken at intervals post-treatment, and microfilarial counts are performed to quantify clearance.

- Use of Knockout Mice: The same assay is performed in iNOS-/- knockout mice and their background strain to test the essential role of inducible nitric oxide.

Integrated Signaling Pathway

The diagram below synthesizes current research into a coherent model of DEC's multifaceted mechanism of action on B. malayi microfilariae and adult worms.

This model illustrates the two-pronged mechanism: DEC directly paralyzes the worm via TRP channels (blue) and facilitates immune-mediated clearance by altering host signaling pathways (red). The synergy with emodepside (green) represents a promising avenue for combination therapy.

Conclusion and Research Implications

The mode of action of DEC is a sophisticated interplay between direct pharmacological effects on parasite ion channels and the subsequent engagement of the host's immune system. The historical focus on immune mediation is now complemented by clear evidence that DEC is a direct agonist of nematode TRP channels.

This refined understanding has critical implications for drug development. It explains the long-observed efficacy gap between in vitro and in vivo assays and validates TRP channels as viable anthelmintic targets. Furthermore, the demonstrated synergy between DEC and emodepside, which activates the SLO-1 potassium channel downstream of TRP-mediated calcium entry, provides a rational basis for novel combination therapies that could be more potent and help circumvent drug resistance [1] [6].

References

- 1. Diethylcarbamazine elicits Ca2+ signals through TRP-2 ... [pmc.ncbi.nlm.nih.gov]

- 2. Diethylcarbamazine activates TRP channels including ... [nature.com]

- 3. Diethylcarbamazine, TRP channels and Ca 2+ signaling in ... [nature.com]

- 4. Diethylcarbamazine activity against Brugia malayi ... [pmc.ncbi.nlm.nih.gov]

- 5. Diethylcarbamazine elicits calcium signals by activation of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Diethylcarbamazine mediated potentiation of emodepside ... [sciencedirect.com]

pharmacology of diethylcarbamazine citrate anthelmintic

Mechanism of Action

The therapeutic action of DEC is multifaceted, involving direct effects on the parasite's neuromuscular system and indirect effects through the host's immune system. The table below summarizes the key mechanisms and the level of supporting evidence.

| Mechanism | Description | Key Molecular Targets / Pathways | Supporting Evidence |

|---|---|---|---|

| Direct Spastic Paralysis [1] | Induces rapid, temporary contraction and paralysis of somatic muscle in adult worms and microfilariae. | TRP channels (TRP-2, GON-2, CED-11), SLO-1 potassium channels [1]. | Electrophysiology, motility assays, RNAi knockdown [1]. |

| Immune-Mediated Clearance [2] [3] | Sensitizes microfilariae for phagocytosis by host immune cells. | Arachidonic acid metabolism (cyclooxygenase, 5-lipoxygenase), inducible nitric-oxide synthase [2]. | Clinical observation of rapid microfilariae clearance from blood [3]. |

| Synergy with Other Drugs [4] | Potentiates the paralytic effect of other anthelmintics like emodepside. | TRP-2 channels; enhances SLO-1 channel activation [4]. | In vitro motility assays showing increased potency of emodepside when co-applied with DEC [4]. |

The signaling pathway for the direct paralytic effect can be visualized as follows:

Pharmacokinetic Properties

Understanding the absorption, distribution, and elimination of DEC is critical for dosing regimen design, especially in Mass Drug Administration (MDA) programs.

| Property | Details | Clinical Implications |

|---|---|---|

| Absorption & Distribution | Rapidly absorbed. Fitted by a one-compartment model with first-order absorption. Volume of distribution (V/F) is influenced by body weight and gender [3]. | Supports oral administration. Body weight-based dosing may be more accurate than age-based to avoid underdosing [3]. |

| Elimination | Apparent clearance (CL/F) is approximately 8.63 L/h. Half-life allows for once-daily or intermittent dosing. Not significantly influenced by liver enzymes (AST, ALT) or filarial infection status [3]. | Dosing regimens can be standardized across populations without adjustment for mild liver enzyme elevations or infection status [3]. |

A population pharmacokinetic model has been developed, which can be visualized through the following workflow:

Experimental Protocols for Key Assays

For researchers investigating DEC, here are detailed methodologies for core functional assays.

Adult Worm Motility Assay (Worminator)

This assay quantitatively measures the direct paralytic effect of DEC on adult Brugia malayi.

- Objective: To determine the concentration-dependent spastic paralysis and subsequent recovery of adult filarial worms.

- Materials: Adult female B. malayi worms, DEC citrate, culture medium (RPMI-1640 with antibiotics), Worminator system (or equivalent video tracking setup), 24-well culture plates.

- Procedure:

- Preparation: Maintain worms in culture medium at 37°C, 5% CO₂ for a short acclimation period (e.g., 2 hours).

- Baseline Recording: Transfer one worm per well into a pre-warmed plate with fresh medium. Record a short video (1-2 minutes) to establish baseline motility using the Worminator software.

- Drug Exposure: Add DEC directly to the wells to achieve final test concentrations (e.g., 1 µM to 100 µM). Include solvent-only controls.

- Post-Treatment Recording: Record worm motility immediately (within 30 seconds), and at regular intervals (e.g., 5, 10, 30, 60 minutes) for up to 8 hours to capture both paralysis and recovery phases.

- Data Analysis: The Worminator software outputs a "motility index". Calculate the percentage inhibition of motility compared to the baseline and control for each time point. Fit data to a sigmoidal curve to determine IC₅₀ values [1].

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to elucidate the ion channel-level mechanism of action in parasite muscle cells.

- Objective: To characterize DEC-induced currents in B. malayi body wall muscle cells.

- Materials: Adult female B. malayi, DEC citrate, enzymatic dissection solution (collagenase), patch-clamp rig, recording pipettes, standard extracellular and intracellular solutions, channel blockers (e.g., 4-aminopyridine, iberiotoxin, 2-APB).

- Procedure:

- Cell Isolation: Dissect worm fragments and incubate in collagenase to isolate single muscle cells.

- Electrophysiology Setup: Transfer a cell to the recording chamber. Establish a whole-cell patch-clamp configuration with a glass micropipette.

- Voltage Protocol: Hold the cell at a negative potential (e.g., -50 mV). Apply voltage steps or ramps to characterize baseline currents.

- Drug Application: Perfuse the cell with DEC-containing solution (e.g., 10-100 µM). Observe changes in standing (leak) current and voltage-activated currents.

- Pharmacological Isolation:

- To isolate SLO-1 K⁺ current, apply DEC and then add iberiotoxin.

- To isolate TRP-mediated inward current, first block K⁺ currents with 4-aminopyridine (4-AP), then apply DEC. Confirm the current is carried by TRP channels by applying blockers like 2-APB or SKF96365 [1].

- Data Analysis: Measure the amplitude of DEC-induced inward and outward currents. Plot concentration-response curves to determine EC₅₀ values.

Clinical Efficacy and Research Context

DEC remains a critical tool in global health, primarily used in MDA programs for lymphatic filariasis.

| Aspect | Details |

|---|---|

| Clinical Use & Dosing | Drug of choice for lymphatic filariasis and loiasis [2]. MDA uses a single annual dose of 6 mg/kg, often combined with albendazole or ivermectin [5] [3]. |

| Efficacy Data | Five annual single doses in Fiji steadily reduced village microfilariae rates, effective across different pretreatment endemicity levels [5]. A single 6 mg/kg dose inactivates 50-80% of adult worms [3]. |

| Current Challenges | Suboptimal efficacy against adult worms necessitates repeated MDA [3]. Research focuses on triple-drug therapy (DEC + ivermectin + albendazole) for sustained clearance [3] [6]. |

DEC's pharmacology is complex, acting through direct TRP channel activation and host immune system modulation. Research continues to optimize its use in combination therapies to overcome limitations and achieve global elimination goals for filarial diseases.

References

- 1. Diethylcarbamazine activates TRP channels including ... [nature.com]

- 2. | Indications, Diethylcarbamazine ... | MedEx Citrate Pharmacology [medex.com.bd]

- 3. Population Pharmacokinetics of Diethylcarbamazine in ... [pmc.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine mediated potentiation of emodepside ... [sciencedirect.com]

- 5. Efficacy of five annual single doses of diethylcarbamazine ... [pubmed.ncbi.nlm.nih.gov]

- 6. Anthelmintic drug discovery: target identification, screening ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Diethylcarbamazine Citrate and the Arachidonic Acid Metabolic Pathway

Introduction and Drug Overview

Diethylcarbamazine citrate (DEC) is a synthetic organic compound that has served as a foundational anthelmintic medication since its introduction in 1947. Despite its long clinical history, DEC's complex mechanisms of action continue to be elucidated, revealing fascinating interactions with host inflammatory pathways and parasite biology. DEC remains a critical therapeutic agent in the Global Programme for the Elimination of Lymphatic Filariasis, while also showing promise for novel applications in inflammatory conditions [1] [2]. Chemically, DEC is classified as a piperazine derivative with the molecular formula C₁₆H₂₉N₃O₈ and a molecular weight of 391.417 g/mol [3]. Its primary clinical indications include treatment of lymphatic filariasis (caused by Wuchereria bancrofti, Brugia malayi, and B. timori), loiasis (Loa loa), and pulmonary eosinophilia [1]. The drug's unique properties include high specificity for parasitic organisms without containing toxic metallic elements, distinguishing it from many other antiparasitic compounds [1].

The historical understanding of DEC's mechanism centered largely on its observed effects in filarial infections, particularly the rapid clearance of microfilariae from the bloodstream within minutes of administration. This rapid action, coupled with its limited direct effect on parasites in vitro, suggested that DEC primarily functions through host-mediated mechanisms rather than direct parasiticidal activity [2]. Recent research, however, has revealed that DEC also has direct effects on parasite physiology, including modulation of ion channels that leads to temporary spastic paralysis of parasitic nematodes [4]. This dual mechanism—combining both immunomodulatory and direct paralytic effects—makes DEC a fascinating subject for continued pharmacological investigation and drug development efforts.

Arachidonic Acid Metabolic Pathway - Primary Mechanism of Action

Pathway Interference Mechanisms

The arachidonic acid (AA) metabolic pathway represents the primary mechanism through which DEC exerts both its therapeutic and anti-inflammatory effects. DEC functions as a broad-spectrum inhibitor of key enzymes in this pathway, ultimately reducing the production of pro-inflammatory eicosanoids. The drug significantly inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for converting arachidonic acid to various proinflammatory mediators [5]. This inhibition has been demonstrated to reduce production of prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane A2, and leukotrienes [6] [5]. The clinical consequence of this inhibition is the rapid reduction in circulating microfilariae observed in DEC-treated patients, as these lipid mediators play crucial roles in the immune evasion mechanisms of filarial parasites [6].

Table 1: DEC's Effects on Key Arachidonic Acid Metabolites

| Metabolite | Pathway | Effect of DEC | Biological Significance |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Cyclooxygenase | Significant reduction | Mediates inflammation and immune regulation; elevated in filarial infections |

| 6-keto-PGF1α (stable prostacyclin metabolite) | Cyclooxygenase | Significant reduction | Potent vasodilator and inhibitor of platelet aggregation |

| Leukotrienes | 5-lipoxygenase | Inhibition of synthesis | Chemotactic factors for immune cells; promote microfilarial clearance |

| Thromboxane A2 | Cyclooxygenase | Reduced production | Promotes platelet aggregation and vasoconstriction |

The temporal dynamics of DEC's effect on the AA pathway are notable. In human studies with Wuchereria bancrofti-infected microfilaraemics, DEC administration resulted in significant reductions in PGE2 and 6-keto-PGF1α concentrations within 12 hours of treatment, preceding the observed reduction in microfilarial counts at 36 hours post-treatment [6]. This temporal sequence supports the causal relationship between eicosanoid inhibition and microfilarial clearance. Additionally, research has demonstrated that pre-treatment with corticosteroids such as dexamethasone (which suppress AA release from membrane phospholipids) reduces DEC's efficacy by approximately 90%, while non-steroidal anti-inflammatory drugs like indomethacin (which inhibit COX enzymes) reduce efficacy by 56% [2]. These findings further substantiate the central role of the AA pathway in DEC's mechanism of action.

Connected Inflammatory Signaling Networks

DEC's modulation of the AA pathway intersects with broader inflammatory signaling networks, particularly through its effect on the transcription factor NF-κB. Research has demonstrated that DEC inhibits NF-κB activation, subsequently reducing expression of proinflammatory genes such as TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and COX-2 [5] [7]. This NF-κB inhibition represents a secondary anti-inflammatory mechanism that amplifies the direct enzyme inhibition in the AA pathway. In models of carbon tetrachloride-induced hepatic injury, DEC treatment significantly reduced COX-2, IL-1β, NF-κB, IFN-γ, and TGF-β expressions while enhancing the anti-inflammatory cytokine IL-10 [7].

The nitric oxide pathway also plays a crucial role in DEC's mechanism, particularly in its microfilaricidal activity. Studies using inducible nitric oxide synthase knockout mice (iNOS⁻/⁻) have demonstrated that DEC's activity against B. malayi microfilariae is completely abolished in these animals, indicating an essential role for iNOS-derived nitric oxide in DEC's efficacy [2]. This dependence on nitric oxide likely explains the drug's dramatically reduced efficacy in vitro compared to in vivo settings, as the in vitro environment lacks the immune-mediated nitric oxide production present in living hosts. The interconnection between the AA and nitric oxide pathways creates a potent immunomodulatory network that enables DEC's rapid clearance of microfilariae.

Quantitative Experimental Data and Clinical Observations

Pharmacological and Efficacy Data

Table 2: DEC Efficacy and Dosing Parameters Across Experimental Systems

| Parameter | Experimental System | Value | Notes |

|---|---|---|---|

| In vitro IC50 for motility inhibition (adult B. malayi) | Adult worm motility assay | 4.4 ± 0.3 µM | Measured at 30 seconds post-exposure [4] |

| In vitro IC50 for motility inhibition (microfilariae) | Microfilariae motility assay | 4.0 ± 0.6 µM | Measured at 30 minutes post-exposure [4] |

| In vivo efficacy reduction with dexamethasone pre-treatment | Mouse B. malayi model | ~90% reduction | Supports role of phospholipase A2/AA pathway [2] |

| In vivo efficacy reduction with indomethacin pre-treatment | Mouse B. malayi model | ~56% reduction | Supports COX pathway involvement [2] |

| Optimal anti-inflammatory dose in obesity model | HFD-induced obese mice | 50 mg/kg | Most effective for improving insulin sensitivity [8] |

| Prostaglandin reduction timing in human study | W. bancrofti-infected patients | 12 hours | Precedes microfilarial clearance [6] |

DEC's in vivo efficacy demonstrates remarkable rapidity, with studies showing reduction in circulating microfilariae within five minutes of administration [2]. This rapid action is characterized by an initial sequestration of microfilariae rather than immediate killing, with microfilarial levels beginning to recover after 24 hours and returning to near pre-treatment levels within two weeks [2]. The transient nature of this effect indicates that the primary mechanism involves immobilization and sequestration rather than direct killing, which has important implications for mass drug administration programs. The standard dosing regimen for DEC begins with 1 mg/kg/day, which may be increased to 6 mg/kg/day over 3 days, then maintained for 3 weeks. For prophylaxis of loiasis, a weekly dose of 300 mg is recommended [1].

The electrophysiological effects of DEC on parasite ion channels occur at concentrations similar to those required for motility inhibition. DEC increases voltage-activated SLO-1 K+ currents with an EC₅₀ of 13.9 ± 1.3 µM, while the inward current through TRP channels has an EC₅₀ of 39.1 ± 0.6 µM [4]. These concentrations are clinically relevant and demonstrate the multi-channel mechanism underlying DEC's effects on parasite motility. The temporal pattern of DEC's effect on muscle cells includes a rapid onset (within 30 seconds), a maintained effect lasting approximately 3-4 hours, and a gradual recovery over the subsequent 5 hours [4].

Additional Mechanisms of Action

Ion Channel Modulation in Parasites

Beyond its effects on the arachidonic acid pathway, DEC directly affects parasite physiology through modulation of ion channels. Recent research has demonstrated that DEC activates Transient Receptor Potential (TRP) channels in filarial parasites, including TRP-2 (TRPC-like channel subunits), GON-2, and CED-11 (TRPM-like channel subunits) [4]. The opening of these TRP channels leads to cation influx, particularly calcium, which subsequently activates calcium-dependent SLO-1 potassium channels. This sequence of ion channel events produces a temporary spastic paralysis in both adult worms and microfilariae, contributing to the drug's rapid therapeutic onset [4].

The ion channel effects of DEC demonstrate synergistic potential with other anthelmintics. Research has shown that DEC potentiates the effects of emodepside, a novel anthelmintic that also targets SLO-1 potassium channels [9]. This combination produces enhanced activation of SLO-1 currents, suggesting potential for combination therapy to overcome emerging drug resistance. The ion channel mechanism also explains the transient therapeutic effect of DEC, as recovery from paralysis coincides with inactivation of TRP channels, allowing microfilarial levels to rebound after several hours [4].

Immunomodulatory Activities

DEC exhibits broad immunomodulatory properties beyond its specific effects on the arachidonic acid pathway. The drug reduces eosinophil accumulation in tissues and decreases eosinophilopoiesis in vivo and ex vivo [5]. In models of ovalbumin-induced pulmonary inflammation, DEC effectively prevented airway resistance, Th1/Th2 cytokine production, and pulmonary eosinophil accumulation [5]. These effects position DEC as a potential therapeutic for various eosinophil-associated inflammatory conditions beyond its antiparasitic applications.

The drug's impact on macrophage polarization and function represents another immunomodulatory mechanism. In adipose tissue of high-fat diet-induced obese mice, DEC reduced macrophage infiltration and shifted the polarization from proinflammatory M1 macrophages toward anti-inflammatory M2 phenotypes [8]. This reprogramming of immune cell populations in metabolic tissues contributes to the improved insulin sensitivity observed in DEC-treated obese mice, suggesting potential applications for metabolic disease therapy.

Therapeutic Implications and Emerging Applications

Metabolic Disease Applications

The anti-inflammatory properties of DEC have shown promise for applications beyond parasitic infections, particularly in metabolic diseases. In high-fat diet-induced obese mice, DEC treatment ameliorated insulin resistance and reduced adipose tissue inflammation [8]. The drug significantly decreased serum glucose, triglycerides, and insulin levels while improving glucose tolerance. The most effective dose in this model was 50 mg/kg, which reduced inflammatory markers including TNF-α, IL-6, and MCP-1 while increasing the anti-inflammatory adipokine adiponectin [8].

DEC's effectiveness in metabolic disease models appears to stem from its ability to disrupt the chronic inflammatory state associated with obesity. By inhibiting both COX and LOX pathways simultaneously, DEC achieves broader anti-inflammatory effects than specific enzyme inhibitors. This broad-spectrum approach may be particularly advantageous in complex inflammatory conditions like metabolic syndrome, where multiple inflammatory pathways contribute to pathology. The established safety profile of DEC in humans suggests potential for relatively rapid translation to clinical trials for metabolic applications.

Hepatic and Pulmonary Inflammation

DEC has demonstrated efficacy in models of hepatic inflammation and fibrosis. In carbon tetrachloride-induced liver injury, DEC treatment reduced inflammatory infiltration, prevented liver necrosis and fibrosis, and decreased expression of pro-fibrotic factors including TGF-β and α-SMA [7]. These protective effects were associated with reduced lipid peroxidation and enhanced IL-10 expression, indicating modulation of both inflammatory and oxidative stress pathways. Similarly, in carrageenan-induced acute lung injury, DEC inhibited NF-κB activation and reduced neutrophil migration, nitric oxide production, proinflammatory cytokine release, and COX-2 expression [5].

The multiorgan anti-inflammatory effects of DEC position it as a potential therapeutic for various sterile inflammatory conditions. Its ability to target multiple points in inflammatory cascades—from transcription factor activation to eicosanoid production—provides a comprehensive anti-inflammatory approach. The drug's effect on multiple cell types, including macrophages, eosinophils, and endothelial cells, further contributes to its broad activity across different tissue types and disease models.

Research Methods and Experimental Protocols

In Vivo Efficacy Models

The mouse B. malayi model provides a standardized system for evaluating DEC's antifilarial activity and mechanism. In this protocol, B. malayi microfilariae are injected intravenously into mice (typically BALB/c, 129/SV, or transgenic strains), and parasitemia is allowed to equilibrate for 24 hours [2]. DEC is then administered orally at 100 mg/kg, with parasitemia monitored at intervals from 5 minutes to several weeks post-treatment. To investigate mechanism, animals may be pre-treated with pathway inhibitors 30 minutes before DEC administration, including:

- Indomethacin (10 mg/kg, COX inhibitor)

- Dexamethasone (3 mg/kg, phospholipase A2 inhibitor)

- Vehicle controls [2]

For evaluation of DEC's anti-inflammatory activity in metabolic disease, the high-fat diet-induced obesity model in mice is appropriate. Following 6 weeks of high-fat feeding, DEC is administered at varying doses (typically 12, 50, and 200 mg/kg) twice weekly for 12 weeks [8]. Key endpoints include oral glucose tolerance tests, insulin sensitivity assays, serum adipokine measurements, and adipose tissue immunohistochemistry for macrophage markers and inflammatory mediators.

Electrophysiology and Molecular Techniques

Muscle flap preparations from Ascaris suum or patch-clamp techniques on B. malayi muscle cells enable direct investigation of DEC's effects on ion channels. The muscle flap protocol involves:

- Isolating a 1 cm section from the anterior portion of the worm

- Creating a longitudinal incision along a lateral line to form a muscle flap

- Removing the gut to expose muscle cells

- Pinning the preparation in a Sylgard-lined dish with Ascaris perienteric fluid [9]

Intracellular recordings using two-microelectrode voltage clamp techniques can then measure the effects of DEC application on membrane potential and ion currents. For voltage-clamp protocols, muscle bags are held at -35 mV and stepped to various test potentials to activate K+ currents [9].

Gene expression analysis of TRP channels in parasites uses RT-PCR with primers designed from the B. malayi genome. Key channels to examine include trp-2, gon-2, ced-11, and osm-9. For single-cell expression analysis, cytoplasm is collected from individual muscle cells using a patch pipette, followed by reverse transcription and PCR amplification [4]. RNA interference techniques using dsRNA exposure for 4 days can knockdown specific TRP channel subunits to determine their contribution to DEC responses [4].

Visual Synthesis of Key Mechanisms

The following diagram illustrates DEC's multifaceted mechanisms of action on both host and parasite systems:

DEC's dual mechanisms targeting both host inflammatory pathways and parasite ion channels.

Conclusion and Future Directions

References

- 1. | Indications, Pharmacology... | MedEx this compound [medex.com.bd]

- 2. Diethylcarbamazine activity against Brugia malayi ... [pmc.ncbi.nlm.nih.gov]

- 3. | CAS#:1642-54-2 | Chemsrc this compound [chemsrc.com]

- 4. Diethylcarbamazine activates TRP channels including ... [nature.com]

- 5. Anti-inflammatory effects of diethylcarbamazine_ A review [ovid.com]

- 6. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in... [link.springer.com]

- 7. Diethylcarbamazine Reduces Chronic Inflammation and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates insulin resistance ... [sciencedirect.com]

- 9. Diethylcarbamazine Increases Activation of Voltage- ... [pmc.ncbi.nlm.nih.gov]

what is diethylcarbamazine citrate used for in filariasis

Mechanism of Action: A Dual Pathway

DEC's antifilarial effect is a multi-faceted process involving both direct pharmacologic action on the parasite and indirect mediation through the host's immune system.

- Direct Parasite Effect: Recent research demonstrates that DEC directly targets filarial parasites by opening Transient Receptor Potential (TRP) channels in somatic muscle cells [1]. This causes a rapid influx of calcium, which in turn activates calcium-dependent SLO-1 potassium channels. The combined effect is a spastic paralysis and temporary immobilization of the parasite, disrupting its normal activity within the host [2] [1] [3].

- Host-Mediated Effect: DEC is known to alter the parasite's surface membrane, making it more susceptible to the host's immune system, particularly phagocytosis by cells in the liver and spleen [4] [5] [6]. Its activity is dependent on the host's inducible nitric-oxide synthase (iNOS) pathway and involves modulation of the arachidonic acid metabolic pathway (cyclooxygenase and 5-lipoxygenase) [4] [2].

The following diagram illustrates the integrated mechanism of action of DEC.

Clinical and Programmatic Efficacy Data

DEC is central to the Global Programme to Eliminate Lymphatic Filariasis (GPELF), primarily through Mass Drug Administration (MDA).

- Efficacy in MDA: A study from Fiji demonstrated that five annual single doses of DEC (6 mg/kg) steadily reduced the village microfilariae rate, regardless of the pretreatment level of infection [7]. Research from Brazil showed that annual MDA with DEC alone significantly reduced all markers of filarial infection over five rounds, with the probability of being microfilariae-positive decreasing by 70% after each round [8].

- Safety Profile: A large active surveillance study in Kenya following 10,010 participants receiving DEC and albendazole found the combination to be generally safe and well-tolerated [9] [10]. The cumulative incidence of any adverse event was 16.2%, with the vast majority (87.3%) being mild [9]. The most common AEs were dizziness, headache, and loss of appetite, which were typically transient and resolved within 72 hours [9] [10].

The table below quantifies the effectiveness of DEC from key clinical studies.

| Location (Study Design) | Regimen | Key Efficacy Findings | Reference |

|---|---|---|---|

| Fiji (32 villages) | Five annual single doses of DEC (6 mg/kg) | Steady reduction in village microfilariae (mf) rate; efficacy not influenced by pre-treatment mf density. | [7] |

| Olinda, Brazil (Cohort, 175 infected individuals) | Five annual single doses of DEC (6 mg/kg) | Probability of being mf-positive reduced by 70% after each MDA round; significant annual drop in circulating filarial antigen. | [8] |

| Kilifi, Kenya (Active surveillance, 10,010 participants) | Single dose of DEC + Albendazole (MDA) | 16.2% experienced adverse events (AEs); 87.3% of AEs were mild; most common AEs: dizziness (5.9%), headache (5.6%). | [9] [10] |

Technical Research Protocols

For researchers investigating DEC's effects, here are summaries of key experimental methodologies from the literature.

- Adult Parasite Motility Inhibition Assay (Brugia malayi): Adult female worms are incubated in culture medium with varying concentrations of DEC. Motility is observed and scored, often at intervals (e.g., 30 seconds post-exposure) to generate an IC50 value. In one study, DEC produced a fast (<30 s) contraction and spastic paralysis with an IC50 of 4.4 µM [1].

- Muscle Cell Electrophysiology (Ascaris suum / B. malayi): Using a two-electrode voltage-clamp technique on isolated muscle flaps, the effects of DEC on ion currents are measured. The preparation is perfused with a physiological solution, and the muscle cell is voltage-clamped at a holding potential (e.g., -35 mV). DEC is applied, and changes in standing outward potassium currents or specific inward currents are recorded. Pharmacological blockers like iberiotoxin (for SLO-1 K+ channels) or 2-APB (for TRP channels) can be used to confirm the identity of the currents [2] [1].

- TRP Channel Knockdown via RNAi (B. malayi): To identify specific TRP channel subunits required for DEC's effect, gene knockdown can be performed. Adult worms are incubated in culture medium containing double-stranded RNA (dsRNA) targeting genes of interest for several days. After this incubation, the motility response of the dsRNA-treated worms to DEC is compared to controls, demonstrating a significant loss of effect following successful knockdown of specific subunits like TRP-2, GON-2, and CED-11 [1].

Key Considerations for Research and Development

- Combination Therapy: The search for novel anthelmintics and optimized regimens is critical. Evidence suggests a synergistic interaction between DEC and emodepside, a newer anthelmintic that also targets the SLO-1 K+ channel, indicating potential for combination therapy to enhance efficacy and combat resistance [2] [1] [3].

- Neurological Safety in Onchocerciasis: DEC is contraindicated in onchocerciasis due to severe inflammatory reactions (Mazzotti reaction). Research suggests that neurological complications may be linked to the release of Wolbachia endosymbionts from dying microfilariae, activating toll-like receptors (TLR4), and that deficiencies in P-glycoprotein might enhance DEC's neurotoxicity [3].

References

- 1. Diethylcarbamazine activates TRP channels including ... [nature.com]

- 2. Diethylcarbamazine Increases Activation of Voltage- ... [pmc.ncbi.nlm.nih.gov]

- 3. Diethylcarbamazine - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Diethylcarbamazine: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 5. Diethylcarbamazine - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Diethylcarbamazine - an overview [sciencedirect.com]

- 7. Efficacy of five annual single doses of diethylcarbamazine ... [pubmed.ncbi.nlm.nih.gov]

- 8. Effectiveness of annual single doses of diethylcarbamazine ... [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Tolerability of Mass Diethylcarbamazine and ... [pmc.ncbi.nlm.nih.gov]

- 10. Safety and Tolerability of Mass Diethylcarbamazine and ... [mdpi.com]

diethylcarbamazine citrate historical development and discovery

Historical Discovery and Early Development

The timeline below summarizes the key milestones in the early history of Diethylcarbamazine.

| Year | Event | Key Researchers/Entities | Significance |

|---|---|---|---|

| 1947 | Initial discovery and report of the drug's anti-filarial properties | Hewitt and colleagues [1] [2] | First identification of 1-diethyl-carbamyl-4-methylpiperazine hydrochloride (Hetrazan) as an effective filaricide. |

| 1950 | Early clinical trials and synthesis in Japan | Suganuma [2] | Synthesis of the citrate salt (Supatonin); confirmation of notable anti-microfilarial effects by Japanese researchers. |

| 1950 | First approval in the United States | - | Approved on November 13, 1950 [3]. |

| 1951 | Approval and use in Japan | - | Approved on February 1, 1951 [3]. |

Chemical and Pharmaceutical Development

A key challenge with the DEC free base was its low thermal stability, with a melting point of around 40–45°C, making it unsuitable for tablet formulations in tropical climates [4]. This was overcome by forming a citrate salt.

- Salt Formation: Reacting DEC free base with citric acid produces diethylcarbamazine dihydrogen citrate, a stable salt with a higher melting point (47–49°C) [1] [4].

- Crystal Structure: The (DEC)+(citrate)− salt crystallizes in a monoclinic P21/c space group. Its structure has been characterized using techniques like X-ray diffraction and solid-state NMR spectroscopy [4].

Mechanism of Action

The exact mechanism remains a subject of research, but DEC is known to be a potent microfilaricide.

- Primary Effect: DEC is an inhibitor of arachidonic acid metabolism in microfilariae. This does not kill the parasites outright but makes them more susceptible to the host's innate immune system [1].

- Immune-Mediated Clearance: The drug appears to disrupt the parasites' ability to evade the host's immune defenses, leading to their phagocytosis and destruction [5].

This mechanism can be visualized in the following workflow:

Clinical Efficacy and Dosing Regimens

Early and extensive clinical studies established DEC's efficacy. A long-term study in a heavily affected district in Japan demonstrated that a total dose of 71 mg/kg of body weight was most effective, with the efficacy persisting for five years, suggesting an effect on adult worms as well [2].

The table below summarizes different treatment schemes and their efficacy from historical studies:

| Treatment Schedule | Total Dose (mg/kg BW) | Observed Microfilaria Reduction | Study Conclusion |

|---|---|---|---|

| 5 mg/kg daily for 10 days | 50 mg/kg | 74-80% at 1 year | No significant difference in efficacy between the schedules [2]. |

| 5 mg/kg once a week for 10 weeks | 50 mg/kg | 74-80% at 1 year | No significant difference in efficacy between the schedules [2]. |

| 5 mg/kg once a month for 10 months | 50 mg/kg | 74-80% at 1 year | No significant difference in efficacy between the schedules [2]. |

| 10 weekly treatments (5 mg/kg) + 5-day treatment (6 mg/kg) 1 year later | 80 mg/kg | High reduction maintained over 10 years | Effective long-term suppression [2]. |

Analytical and Quality Control Methods

Monitoring DEC levels, especially in medicated salt programs, is crucial for quality control.

- Gold Standard Method: High-Performance Liquid Chromatography (HPLC) is the benchmark for accuracy and precision [6].

- Low-Tech Alternative: A titrimetric method was developed for use in resource-limited settings. This low-cost assay requires only basic lab equipment like a balance, volumetric glassware, and burets [6].

The workflow for this back-titration method is as follows:

Detailed Protocol for Back-Titration [6]:

- Sample Preparation: Dissolve 5.00 g of medicated salt in deionized or distilled water to a final volume of 50.00 mL. Shake vigorously (a 10% w/v solution).

- Reaction: Mix a 10.00 mL aliquot with 10.00 mL of 0.0100 M sodium hydroxide (NaOH).

- Indicator: Add two drops of phenolphthalein indicator solution. A uniform pink color will appear.

- Titration: Titrate the solution with 0.00400 M hydrochloric acid (HCl) until the pink color disappears (clear endpoint).

- Replication: Perform the titration in triplicate and average the results. The relative standard deviation should be 0.02 or less.

- Calculation: The concentration of DEC citrate is determined based on the volume of HCl required to reach the neutralization point.

Legacy and Current Status

DEC citrate remains on the World Health Organization's List of Essential Medicines [1]. While ivermectin is now preferred for onchocerciasis (river blindness), DEC is still critically important for lymphatic filariasis and loiasis [1]. Its use in medicated salt provides a sustainable and effective method for community-wide control in endemic areas [7].

References

- 1. Diethylcarbamazine [en.wikipedia.org]

- 2. History, Epidemiology and Control of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethylcarbamazine Citrate - Drug Targets, Indications, ... [synapse.patsnap.com]

- 4. Probing intermolecular interactions in a ... [sciencedirect.com]

- 5. Two decades of antifilarial drug discovery: a review [pubs.rsc.org]

- 6. A Low-Tech Analytical Method for Diethylcarbamazine ... [pmc.ncbi.nlm.nih.gov]

- 7. Diethylcarbamazine (DEC)‐medicated salt for community ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Diethylcarbamazine Citrate Medicated Salt (0.2-0.4% w/w)

Introduction and Background

Lymphatic filariasis (LF) represents a significant global health burden, affecting an estimated 863 million people across 50 countries and causing permanent disability in approximately 36 million individuals. [1] This neglected tropical disease, caused by parasitic nematodes (Wuchereria bancrofti, Brugia malayi, and Brugia timori), leads to devastating clinical manifestations including lymphoedema, elephantiasis, and hydrocoele, resulting in substantial social stigma and economic loss. [2] [1] The World Health Organization (WHO) has championed efforts to eliminate LF as a public health problem, with mass drug administration (MDA) representing a cornerstone of this global initiative. [3] [1]

Diethylcarbamazine citrate (DEC), a piperazine derivative discovered in 1947, has remained a primary therapeutic agent against filarial infections for decades. [4] [5] While standard oral dosage forms exist, the DEC-medicated salt approach – incorporating 0.2-0.4% w/w DEC citrate into common salt – has emerged as a particularly effective strategy for community-wide control programs. [3] [2] This method ensures consistent, low-dose administration over extended periods (typically 6-24 months), overcoming compliance challenges associated with conventional MDA programs. [2] [1] The strategy capitalizes on the inherent acidic properties of DEC citrate, which facilitates analytical monitoring through simple titration methods, making it particularly suitable for resource-limited settings where sophisticated instrumentation may be unavailable. [3]

Formulation Specifications and Composition

Critical Quality Attributes

The DEC-medicated salt formulation must adhere to strict specifications to ensure both therapeutic efficacy and product stability. The target concentration range of 0.2-0.4% w/w DEC citrate provides the optimal balance between microfilaricidal activity and safety margin. [3] [1] This concentration corresponds to a daily dose of approximately 20-40 mg DEC citrate when consumed as part of a normal diet, effectively eliminating microfilariae from the bloodstream while minimizing adverse reactions. [3]

Table 1: Formulation Composition of DEC-Medicated Salt

| Component | Concentration | Function | Quality Standards |

|---|---|---|---|

| DEC citrate | 0.2-0.4% w/w | Active pharmaceutical ingredient | Pharmaceutical grade (EPICO, Sigma-Aldrich) |

| Sodium chloride | 99.6-99.8% w/w | Carrier and vehicle | Coarse grade, purified from seawater evaporation |

| Potassium iodate | Variable (typically 20-40 ppm) | Fortificant for iodine deficiency | Food grade, titrimetric monitoring |

| Insoluble impurities | <0.5% | Inert contaminants | Visible contaminants (dirt, sand, plant matter) removed |

The formulation employs coarse salt produced by evaporation of seawater as the carrier medium, which may contain visible impurities that must be removed through a pre-washing step. [3] The inclusion of potassium iodate serves a dual purpose, addressing both lymphatic filariasis and iodine deficiency disorders through a single delivery vehicle. [3] [1] This combination leverages existing national salt fortification programs, enhancing public health impact while minimizing implementation costs.

Table 2: Critical Quality Attributes and Specifications

| Parameter | Specification | Testing Method |

|---|---|---|

| DEC citrate content | 0.2-0.4% w/w | Titrimetric analysis or HPLC |

| Uniformity of content | RSD ≤ 5% | Multiple sampling across batch |

| Iodine content | As per national standards (typically 20-40 ppm) | Titrimetric method |

| Moisture content | ≤ 1.0% | Loss on drying |

| Insoluble matter | ≤ 0.5% | Gravimetric analysis |

| Microbial limits | Complies with food grade standards | Microbial enumeration |

Storage and Stability

DEC-medicated salt should be stored in airtight, moisture-proof containers under ambient conditions (15-30°C) with protection from direct sunlight. The shelf life under proper storage conditions is at least 12 months, with no significant degradation of DEC citrate or loss of potency documented within this period. [3] The product should be distributed through established salt supply chains, maintaining the same storage and handling conditions as conventional iodized salt.

Manufacturing Process and Protocol

Step-by-Step Manufacturing Protocol

The manufacturing process for DEC-medicated salt involves a spray coating technique that ensures uniform distribution of the active pharmaceutical ingredient throughout the salt matrix. The following protocol details the optimized manufacturing method:

Step 1: Salt Pre-treatment Begin with coarse-grade sodium chloride produced by seawater evaporation. Wash the salt with potable water to remove visible impurities (dirt, sand, plant matter). Allow the washed salt to drain thoroughly, reducing excess moisture content. The washing step is critical for ensuring minimal interference with subsequent DEC distribution and analytical monitoring. [3]

Step 2: DEC Citrate Solution Preparation Prepare a concentrated DEC citrate solution in purified water. The concentration should be calculated based on the batch size of salt to be treated and the target final DEC concentration (0.2-0.4% w/w). For industrial-scale production, prepare a master solution with DEC citrate and potassium iodate combined, allowing simultaneous fortification with both active agents. [3]

Step 3: Spray Application Transfer the pre-washed salt to an industrial mixing drum with spray attachment. While continuously mixing the salt, apply the DEC citrate solution using a calibrated spray system to ensure uniform distribution. The spray rate and drum rotation speed should be optimized to prevent localized overwetting or aggregation of salt particles. Monitor application parameters continuously throughout this process. [3]

Step 4: Drying and Curing After complete application of the DEC solution, continue mixing for an additional 15-20 minutes to ensure homogeneous distribution. Transfer the medicated salt to drying trays in a well-ventilated area protected from direct sunlight, or use controlled drying equipment with temperature not exceeding 40°C. The drying process continues until the moisture content is ≤ 1.0%. [3]

Step 5: Quality Control Sampling Once dried, collect representative samples from multiple locations within the batch (minimum 10 sampling points for industrial-scale batches). Perform quality control testing for DEC content uniformity, iodine levels, and moisture content. Only batches meeting all specifications should be released for packaging. [3]

Step 6: Packaging Package the approved DEC-medicated salt in moisture-proof, food-grade packaging with appropriate labeling indicating DEC content, manufacturing date, batch number, and expiration date (12 months from manufacturing). Packaging should comply with national regulations for fortified food products.

Manufacturing Scale-Up Considerations

For industrial-scale production, the process can be adapted to continuous processing equipment with automated spray systems and in-line monitoring of critical quality attributes. The Group SPES facility in Port-au-Prince, Haiti, serves as a successful model for industrial production of DEC-medicated salt (marketed as "Bon Sel"), demonstrating the feasibility of this approach in resource-limited settings. [3] Key considerations for scale-up include:

- Implementation of quality-by-design principles to identify critical process parameters affecting DEC distribution

- Installation of automated monitoring systems for spray rate, drum rotation speed, and drying parameters

- Development of standard operating procedures for in-process controls and batch release criteria

- Establishment of cleaning validation protocols to prevent cross-contamination between batches

Analytical Methods and Quality Control

Titrimetric Analysis Method

The titrimetric method for quantifying DEC citrate in medicated salt provides a simple, cost-effective analytical approach suitable for resource-limited environments. This method capitalizes on the acidic properties of DEC citrate, requiring only basic laboratory equipment (balance, volumetric glassware, and burets) typically available in salt production facilities for monitoring iodine levels. [3]

4.1.1 Reagent Preparation

- 0.0040 M HCl: Prepare by sequential volumetric dilution of concentrated HCl, store in plastic bottle

- 0.0100 M NaOH working solution: Prepare daily by diluting 0.200 M NaOH stock solution (stable for at least 4 weeks)

- Phenolphthalein indicator: Dissolve 0.5 g phenolphthalein in 500 mL of 50% ethanol:water solution

- DEC citrate standards: Prepare in same matrix as medicated salt samples (0.05%, 0.125%, 0.25%, and 0.50% w/w of salt) by mixing appropriate amounts of NaCl and DEC citrate with deionized water to give final solutions of 10% w/v in salt [3]

4.1.2 Sample Preparation

Weigh 5.00 g of medicated salt and dissolve in deionized or distilled water to a final volume of 50.00 mL with vigorous shaking (alternatively, 10 g/100 mL final volume). A small amount of insoluble residue is typically present in these samples but does not interfere with the analysis. [3]

4.1.3 Titration Procedure

- Pipette a 10.00 mL aliquot of the sample solution into a clean titration flask

- Add 10.00 mL of 0.0100 M NaOH and mix thoroughly

- Add two drops of phenolphthalein indicator to give a uniform pink color

- Titrate with 0.00400 M HCl until the solution turns clear (endpoint)

- Record the volume of HCl required to reach the endpoint

- Perform the titration in triplicate and average the results – the relative standard deviation of the endpoint volumes for a triplicate trial should be 0.02 or less (typically 0.005) [3]

4.1.4 Calculation

DEC citrate concentration is calculated based on the neutralization point using the formula: % DEC (w/w) = [(V_blank - V_sample) × M_HCl × MW_DEC × Dilution Factor] / [Weight of sample (g) × 1000] × 100 Where:

- V_blank = Volume of HCl required for blank (NaOH solution without DEC)

- V_sample = Volume of HCl required for sample

- M_HCl = Molarity of HCl solution (0.0040 M)

- MW_DEC = Molecular weight of DEC citrate (391.42 g/mol)

- Dilution Factor = Total volume / Aliquot volume (50/10 = 5 for 5g/50mL preparation)

HPLC Method for Reference

For laboratories with access to advanced instrumentation, high-performance liquid chromatography (HPLC) provides the "gold standard" assay for DEC citrate quantification. [3]

4.2.1 Chromatographic Conditions

- Column: 15 cm × 4.6 mm Luna C8 column (Phenomenex) of 5 µm particle size

- Mobile phase: 9:1 ratio of phosphate buffer (20 mM KH₂PO₄ adjusted to pH 3.2 with H₂SO₄ or H₃PO₄) and acetonitrile

- Flow rate: 0.50 mL/min

- Column pressure: 1200-1400 psi

- Detection: UV detection at appropriate wavelength (to be optimized)

- Sample preparation: Extract DEC from medicated salt using appropriate solvent, filter before injection [3]

Quality Control Monitoring

Routine quality control should include monitoring of DEC content uniformity within and between production runs, with sampling from at least 10 different locations in each batch. Additionally, the effect of common local practices such as washing salt before use on DEC availability should be assessed periodically. [3]

Table 3: Analytical Methods Comparison for DEC-Medicated Salt

| Parameter | Titrimetric Method | HPLC Method |

|---|---|---|

| Equipment requirements | Balance, glassware, burets | HPLC system, C8 column, HPLC-grade solvents |

| Cost per analysis | Low | High |

| Sample throughput | Moderate (5-10 samples/hour) | High (10-20 samples/hour) |

| Precision (RSD) | ≤ 2% | ≤ 1.5% |

| Accuracy | ± 3% | ± 1.5% |

| Limit of detection | ~0.05% w/w | ~0.01% w/w |

| Suitable for | Routine quality control in production settings | Reference method, regulatory testing |

Efficacy, Safety, and Clinical Evidence

Clinical Efficacy Data

The clinical efficacy of DEC-medicated salt has been demonstrated across multiple studies and community-scale trials, showing consistent and substantial reductions in microfilariae prevalence and density. A Cochrane systematic review of 21 studies concluded that DEC-medicated salt is an effective intervention when maintained with coverage of at least 90% for a minimum of six months. [2]

Table 4: Efficacy Outcomes from DEC-Medicated Salt Trials

| Study Location | DEC Concentration | Duration | Microfilariae Reduction | Key Findings |

|---|---|---|---|---|

| Hill tribe settlements, Kerala [1] | 0.2% w/w | 12 months | 100% | Complete cessation of transmission, elimination from vectors |

| Cherthala, Kerala [1] | 0.2% w/w | 6-12 months | Significant reduction | Clearance of MF in 9-28 weeks, minor self-limiting adverse reactions |

| Islands of Andaman [1] | 0.2-0.4% w/w | 24 months | 86-100% | Superior to annual MDA with DEC plus albendazole |

| Multiple community trials [2] | 0.1-0.4% w/w | 6-24 months | 43-100% | Large reductions in MF density and vector infectivity |

The systematic review demonstrated that percentage reductions in microfilariae prevalence were large (43% to 100%) and consistent in most studies with high levels of coverage. [2] Large reductions in microfilariae density were also observed, and while most studies reported changes in microfilariae density only for people with microfilaraemia at baseline, the consistent pattern of reduction across diverse epidemiological settings supports the robust efficacy of this approach. [2]

Safety Profile and Adverse Event Management

DEC-medicated salt demonstrates a favorable safety profile with minimal adverse effects reported across clinical trials. The most common adverse reactions are mild and self-limiting, including transient fever, headache, and myalgia, which typically resolve without intervention. [2] [1] These reactions are thought to be immunologic responses to dying microfilariae rather than direct drug toxicity, and their incidence and severity are significantly reduced compared to conventional DEC tablet administration. [4] [2]

Serious adverse events are rare with DEC-medicated salt, but caution is warranted in regions where onchocerciasis or loiasis are co-endemic due to the risk of Mazzotti reactions or encephalopathy, respectively. [4] [5] The low-dose, continuous administration approach of medicated salt appears to mitigate these risks compared to pulse dosing with tablets.

Management of adverse events in community programs should include:

- Education on expected mild reactions and their self-limiting nature

- Provision of simple analgesics (e.g., paracetamol) for symptomatic relief

- Monitoring for severe reactions in areas with high microfilarial densities

- Establishment of referral pathways for severe adverse events (though rarely needed)

The safety profile of DEC-medicated salt makes it particularly suitable for community-wide administration without requiring individual medical screening, significantly simplifying implementation compared to other mass drug administration approaches. [2]

Mechanism of Action and Pharmacological Properties

Molecular Mechanisms

Recent research has elucidated that DEC exerts its antifilarial effects through direct action on parasite ion channels, contrary to the long-held belief that it primarily works through host immune system modulation. [6] DEC activates Transient Receptor Potential (TRP) channels in filarial muscle cells, including TRP-2 (TRPC-like channel subunits), GON-2, and CED-11 (TRPM-like channel subunits). [6] [7]

The molecular mechanism involves:

- TRP channel activation: DEC opens TRP channels in parasite muscle cells, causing rapid inward calcium currents

- Calcium-mediated effects: The increased intracellular calcium activates calcium-dependent SLO-1 potassium channels

- Muscle contraction: This cascade produces a rapid, temporary spastic paralysis of adult worms and coiling/inhibition of motility in microfilariae

- Recovery: Parasites typically recover from this temporary paralysis over several hours, consistent with inactivation of TRP channels [6]

This mechanism explains the rapid onset of DEC's therapeutic effect (within 30 seconds for adult worms and <2 minutes for microfilariae) and its transient nature, with microfilariae returning to the bloodstream after several hours in conventional dosing. [6] The continuous administration through medicated salt maintains effective DEC concentrations, providing sustained suppression of microfilariae.

Figure 1: Molecular Mechanism of DEC Action on Filarial Parasites - DEC activates TRP channels leading to calcium influx and SLO-1 potassium channel activation, resulting in spastic paralysis [6] [7]

Pharmacokinetic Properties

DEC citrate exhibits favorable pharmacokinetic properties for salt fortification approaches:

- Rapid metabolism: DEC is extensively metabolized in the liver to diethylcarbamazine-N-oxide (an inactive metabolite) [1]

- Short half-life: Elimination half-life of approximately 8 hours [1]

- Renal excretion: >95% excreted through renal route, with minimal fecal excretion [1]

- No accumulation: The short half-life and continuous excretion prevent significant accumulation during long-term administration

The pharmacokinetic profile supports the safety of long-term administration through fortified salt, as the drug does not accumulate in the body and is efficiently eliminated. The continuous, low-dose delivery through dietary salt maintains stable plasma concentrations, enhancing therapeutic efficacy while minimizing peak-related adverse effects.

Implementation Considerations and Regulatory Framework

Programmatic Implementation

Successful implementation of DEC-medicated salt programs requires careful consideration of several programmatic elements:

- Salt production infrastructure: Leverage existing iodized salt production facilities with minimal modifications

- Supply chain integration: Utilize established salt distribution networks to ensure consistent coverage

- Quality assurance: Implement routine monitoring of DEC content throughout the supply chain

- Community engagement: Educate communities on proper use and expected benefits

- Monitoring and evaluation: Establish surveillance systems to track epidemiological impact

The experience in India demonstrates the feasibility of integrating DEC fortification with existing national programs. The National Iodine Deficiency Disorders Control Programme (NIDDCP) provides an established platform that can be leveraged to introduce DEC-fortified salt, creating a synergistic approach to addressing multiple public health challenges. [1]

Regulatory Considerations

Regulatory approval for DEC-medicated salt typically follows pathways established for fortified food products rather than pharmaceutical products in many jurisdictions. Key regulatory considerations include:

- Safety assessment: Compilation of existing safety data from clinical trials and community implementations

- Quality specifications: Establishment of clear specifications for DEC content, stability, and packaging

- Labeling requirements: Appropriate labeling indicating DEC content, target population, and storage conditions

- Post-marketing surveillance: Systems to monitor adverse events and product quality in implementation

The WHO support for DEC-medicated salt as a filariasis control strategy provides important regulatory validation, and national regulatory agencies in endemic countries typically reference WHO recommendations in their approval processes. [2] [1]

Conclusion and Future Perspectives

DEC-medicated salt at 0.2-0.4% w/w concentration represents a highly effective, practical, and sustainable approach to lymphatic filariasis elimination that addresses compliance challenges inherent in conventional mass drug administration programs. The robust efficacy evidence, coupled with favorable safety profile and simple manufacturing requirements, supports its widespread implementation in LF-endemic regions.

Future developments in this field may include:

- Combination formulations incorporating multiple fortificants for synergistic public health impact

- Enhanced stability formulations extending shelf life in challenging climatic conditions

- Novel delivery systems building on the salt fortification platform for other neglected tropical diseases

- Integration with digital health technologies for improved monitoring and evaluation

The demonstrated success of DEC-medicated salt in achieving complete cessation of LF transmission within 2 years of implementation positions this strategy as a critical tool for achieving the global target of LF elimination by 2030. [1] With approximately 84% of endemic districts in India still requiring intervention, rapid scale-up of this approach could accelerate progress toward elimination goals. [1]

References

- 1. This compound-fortified salt for lymphatic ... [pmc.ncbi.nlm.nih.gov]

- 2. Diethylcarbamazine (DEC)‐medicated salt for community ... [pmc.ncbi.nlm.nih.gov]

- 3. A Low-Tech Analytical Method for Diethylcarbamazine in... Citrate [pmc.ncbi.nlm.nih.gov]

- 4. Diethylcarbamazine - an overview [sciencedirect.com]

- 5. Diethylcarbamazine [en.wikipedia.org]

- 6. Diethylcarbamazine activates TRP channels including ... [nature.com]

- 7. Diethylcarbamazine - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Application Notes and Protocols: HPLC Analysis of Diethylcarbamazine Citrate in Medicated Salt

Introduction to the HPLC Analysis Method

Diethylcarbamazine citrate (DEC) is a primary therapeutic agent used in mass chemotherapy programs for controlling lymphatic filariasis, a debilitating parasitic disease affecting millions in endemic regions. One innovative approach to drug delivery involves fortifying common table salt with DEC, creating medicated salt that provides continuous, low-dose administration to entire communities. The efficacy of filariasis control programs depends critically on maintaining accurate DEC concentrations in these medicated salt products, necessitating reliable analytical methods for quality assurance. High Performance Liquid Chromatography (HPLC) has emerged as the preferred analytical technique for this application, offering superior accuracy, precision, and efficiency compared to spectrophotometric, gas chromatographic, ELISA, or NMR methods that often require cumbersome extraction procedures or specialized equipment.

The HPLC method described in these application notes was specifically developed to address the need for a simple, reproducible, and robust analytical procedure suitable for quality control laboratories in endemic regions. Unlike methods designed for biological fluid analysis, this protocol is optimized for the direct measurement of DEC content in medicated salt samples, accounting for the complex matrix effects of salt and its additives. With DEC-medicated salt programs being implemented in various endemic countries, the availability of a standardized validation method ensures that healthcare authorities can verify product quality, thereby guaranteeing that populations receive the therapeutic DEC levels required to interrupt disease transmission. This document provides comprehensive application notes and detailed protocols to facilitate implementation of this HPLC method in quality control laboratories.

Materials and Methods

Chromatographic Conditions

The HPLC method for DEC analysis employs isocratic elution with a reversed-phase chromatographic system, providing excellent resolution of DEC peaks while maintaining simplicity of operation. The specific chromatographic parameters have been optimized to achieve optimal peak symmetry and separation efficiency for DEC in the presence of salt matrix components.

Table 1: Chromatographic Conditions for DEC Analysis

| Parameter | Specification |

|---|---|

| Column | Phenomenex C8 (15 cm × 4.6 mm, 5 μm particle size) |

| Mobile Phase | Acetonitrile/20 mM KH₂PO₄ buffer (pH 3.2) (10:90, v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 μL |

| Run Time | 10 minutes |

The mobile phase preparation requires careful attention to pH adjustment. The 20 mM potassium dihydrogen orthophosphate (KH₂PO₄) buffer should be prepared in high-purity water, with pH adjusted to 3.2 using 10% ortho-phosphoric acid before mixing with chromatographic-grade acetonitrile in the ratio of 9:1 (buffer:acetonitrile). The prepared mobile phase must be filtered through a 0.45 μm membrane filter and degassed by sonication for 15 minutes before use. The C8 column provides excellent retention and peak shape for DEC, though C18 columns with similar dimensions may be used as alternatives with minor adjustments to mobile phase composition.

Preparation of Standard and Sample Solutions

2.2.1 Standard Solution Preparation

Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of DEC reference standard (known purity >98%) into a 100 mL volumetric flask. Dissolve in and make up to volume with mobile phase. This solution is stable for 2 weeks when refrigerated at 4°C.

Working Standard Solutions: Prepare a series of working standards covering the concentration range of 1-25 μg/mL by appropriate dilution of the stock solution with mobile phase. For the calibration curve, a minimum of five concentration levels are recommended.

2.2.2 Sample Solution Preparation

Sampling: Collect a representative sample of DEC-medicated salt from different portions of the batch. For homogeneous sampling, use a quartering method if necessary.

Extraction: Accurately weigh approximately 10 g of medicated salt and transfer to a 100 mL volumetric flask. Add approximately 80 mL of mobile phase and shake vigorously for 10 minutes. Sonicate for 15 minutes to ensure complete extraction of DEC.

Filtration and Dilution: Make up to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate. Further dilute with mobile phase to bring the DEC concentration within the working range (1-25 μg/mL), typically a 1:10 or 1:100 dilution depending on the expected DEC concentration.

System Suitability and System Preparation

System suitability tests must be performed before sample analysis to ensure chromatographic system performance. Inject six replicates of the middle concentration standard (typically 10 μg/mL). The system is considered suitable if the relative standard deviation (RSD) of peak areas is ≤2.0%, the theoretical plate count for DEC peak is >2000, and the tailing factor is <2.0.

The HPLC system setup requires equilibration with the mobile phase for at least 30 minutes before analysis, or until a stable baseline is achieved. The sequence of injections should follow the pattern: blank (mobile phase), system suitability standard, calibration standards, and then samples. A quality control standard should be injected after every 10-12 samples to monitor system performance throughout the sequence.

Method Validation

The HPLC method for determination of DEC in medicated salt has been comprehensively validated according to ICH guidelines and USP Chapter <1225> requirements for analytical methods [1]. The validation protocol establishes that the method is suitable for its intended purpose by evaluating key performance characteristics including specificity, linearity, accuracy, precision, and sensitivity.

Specificity and Selectivity